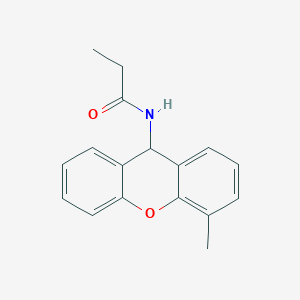![molecular formula C8H16Cl2N3O3P B14002844 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile CAS No. 65263-76-5](/img/structure/B14002844.png)
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino, chloroethyl, phosphoryl, hydroxy, and nitrile functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable phosphorylating agent under controlled conditions.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the bis(2-chloroethyl)phosphoryl intermediate.
Hydroxylation and nitrile formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Key considerations include:
Reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize by-products.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile involves its interaction with cellular components:
Molecular Targets: The compound targets DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Pathways Involved: The primary pathway involves the alkylation of DNA, which triggers cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 5-[Bis(2-chloroethyl)amino]uracil
- Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
Uniqueness
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable cross-links with DNA sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
特性
CAS番号 |
65263-76-5 |
|---|---|
分子式 |
C8H16Cl2N3O3P |
分子量 |
304.11 g/mol |
IUPAC名 |
4-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile |
InChI |
InChI=1S/C8H16Cl2N3O3P/c9-2-4-13(5-3-10)17(12,15)16-6-1-8(14)7-11/h8,14H,1-6H2,(H2,12,15) |
InChIキー |
GOPMNLRGJXLENH-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)




![N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14002815.png)
![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)


![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
